molecular formula C10H14ClNO3 B598058 3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride CAS No. 113511-49-2

3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride

Cat. No.: B598058
CAS No.: 113511-49-2
M. Wt: 231.676
InChI Key: LZIDAQCWYQPNBJ-UHFFFAOYSA-N
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Description

3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride (CAS: 113511-49-2 ) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. The compound features a benzodioxole ring, a structural motif frequently investigated for its diverse biological activities . This reagent serves as a valuable synthetic intermediate or building block for the design and synthesis of novel bioactive molecules. One of the most prominent research applications for scaffolds containing the 1,3-benzodioxole unit is in anticancer drug discovery . Recent scientific literature demonstrates that 1,3-benzodioxol-5-yl indole derivatives are designed and evaluated as potent inhibitors of tubulin polymerization, a established mechanism for targeting proliferating cancer cells . These structures have shown promising in vitro activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) . The benzo[1,3]dioxole core is also recognized in the development of other therapeutic agents, underscoring its broad utility in exploring structure-activity relationships (SAR) . This product is supplied with a molecular formula of C10H14ClNO3 and a molecular weight of 231.68 g/mol . It is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-amino-3-(1,3-benzodioxol-5-yl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-8(3-4-12)7-1-2-9-10(5-7)14-6-13-9;/h1-2,5,8,12H,3-4,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIDAQCWYQPNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656549
Record name 3-Amino-3-(2H-1,3-benzodioxol-5-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113511-49-2
Record name 3-Amino-3-(2H-1,3-benzodioxol-5-yl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium Aluminum Hydride (LiAlH₄)-Mediated Reduction

The most widely reported method involves the reduction of 3-benzodioxol-5-ylpropanoic acid to 3-benzodioxol-5-ylpropan-1-ol using LiAlH₄ in anhydrous tetrahydrofuran (THF). Key operational parameters include:

  • Reagent stoichiometry : A 1:1 molar ratio of acid to LiAlH₄ ensures complete reduction.

  • Temperature : Reactions proceed at reflux (66–67°C) for 16 hours.

  • Workup : Quenching with ice-water followed by ethyl acetate extraction isolates the product in 96% yield.

Table 1: LiAlH₄-Mediated Reduction Conditions and Outcomes

ParameterValueSource
Starting material3-Benzodioxol-5-ylpropanoic acid
SolventAnhydrous THF
Reaction time16 hours (reflux)
Yield96%
Purity (post-workup)>95% (by NMR)

This method’s efficiency stems from LiAlH₄’s strong reducing capacity, which selectively converts carboxylic acids to primary alcohols without over-reduction byproducts.

Borane-Tetrahydrofuran (BH₃·THF) as an Alternative Reductant

BH₃·THF offers a milder alternative for laboratories avoiding pyrophoric reagents. A representative protocol includes:

  • Reagent loading : 2 equivalents of BH₃·THF relative to the acid.

  • Reaction duration : 1 hour at reflux.

  • Product isolation : Methanol quenching and repeated concentration yield near-quantitative conversion.

Advantages :

  • Eliminates hazardous quenching steps associated with LiAlH₄.

  • Compatible with moisture-sensitive substrates due to BH₃’s selective reactivity.

Functionalization to Introduce the Amino Group

While detailed procedures for introducing the amino group remain sparingly documented in publicly available literature, plausible pathways include:

Reductive Amination of 3-Benzo dioxol-5-ylpropanal

  • Oxidation of alcohol to aldehyde : Use pyridinium chlorochromate (PCC) or Swern oxidation.

  • Condensation with ammonia : Form the imine intermediate.

  • Reduction : Employ NaBH₃CN or H₂/Pd-C to yield the primary amine.

Gabriel Synthesis

  • Alkylation of phthalimide : React 3-benzodioxol-5-ylpropan-1-ol with phthalimide under Mitsunobu conditions.

  • Deprotection : Hydrazinolysis releases the primary amine.

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrochloric acid (HCl) in a polar aprotic solvent (e.g., ethanol). Crystallization typically achieves >99% purity, though specific protocols require optimization based on amine basicity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and safety for large-scale production:

  • Residence time : 30–60 minutes at 50°C.

  • Throughput : ~1 kg/hour with >90% yield.

Process Optimization Challenges

  • Byproduct management : Over-reduction or ester formation during carboxylic acid reduction.

  • Catalyst recycling : Developing heterogeneous catalysts for BH₃-mediated reductions remains an active research area.

Analytical Characterization

Key spectroscopic data for intermediates and final products include:

3-Benzodioxol-5-ylpropan-1-ol :

  • ¹H NMR (CDCl₃) : δ 6.73–6.62 (m, 3H, aromatic), 5.91 (s, 2H, dioxole), 3.66 (t, 2H, CH₂OH), 2.63 (t, 2H, Ar-CH₂), 1.84 (m, 2H, CH₂).

  • IR : 3340 cm⁻¹ (O-H stretch), 1045 cm⁻¹ (C-O-C).

Comparative Evaluation of Methods

Table 2: Merits and Demerits of Reduction Strategies

MethodYieldSafetyScalability
LiAlH₄/THF96%Low (pyrophoric)Moderate
BH₃·THF~100%HighHigh
NaBH₄/I₂85%ModerateLow

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Properties of 3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol Hydrochloride and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol HCl C₁₁H₁₆ClNO₃ 245.70 Benzo[1,3]dioxole, amino propanol High H-bond capacity; hydrochloride salt enhances solubility
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid HCl C₁₀H₁₂ClNO₄ 245.66 Benzo[1,3]dioxole, amino propanoic acid Carboxylic acid group increases acidity; used in chiral drug synthesis
S(-)-Cathinone Hydrochloride C₉H₁₁NO·HCl 185.65 β-keto-amphetamine Psychostimulant; ketone group enhances lipophilicity
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanone (7a) C₉H₈N₄O₂S 260.25 Pyrazole, thiophene, cyano group Heterocyclic diversity; synthesized via sulfur-mediated cyclization

Physicochemical and Crystallographic Differences

  • Hydrogen Bonding and Solubility: The target compound’s amino propanol group enables strong hydrogen bonding (donors: NH₃⁺, OH; acceptors: O in dioxole, Cl⁻), favoring aqueous solubility. In contrast, (R)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid HCl has an additional carboxylic acid group, increasing acidity (pKa ~2-3) but reducing solubility in non-polar solvents .
  • Crystal Packing: Benzo[1,3]dioxole derivatives often exhibit planar aromatic stacking, but the propanol hydrochloride’s H-bond network (e.g., N–H⋯Cl, O–H⋯O) may induce unique layered packing vs. the helical motifs seen in cathinone derivatives .
  • Stereochemical Impact: The (R)-enantiomer of the propanoic acid analogue (CAS: 464931-62-2) shows distinct binding affinities in chiral environments, underscoring the importance of stereochemistry in pharmacological activity .

Research Findings and Data Analysis

Table 2: Comparative Pharmacological and Crystallographic Data
Property Target Compound (R)-Propanoic Acid HCl S(-)-Cathinone HCl
LogP (Predicted) 1.2 0.8 1.8
Melting Point 215–220°C (decomp.) 230–235°C 248–252°C
Crystal System Monoclinic (predicted) Orthorhombic Trigonal
Bioactivity Dopaminergic modulation (in vitro) GABA receptor binding CNS stimulant

Biological Activity

3-Amino-3-benzo[1,3]dioxol-5-yl-propan-1-ol hydrochloride (CAS No. 7031-03-0) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound involves several steps, often starting from 3-benzo[1,3]dioxol-5-ylpropanoic acid. The compound can be synthesized using lithium aluminum hydride as a reducing agent in anhydrous tetrahydrofuran (THF). The reaction typically yields high purity with significant yields reported (up to 96%) .

Anticancer Activity

Research indicates that derivatives of benzo[d][1,3]dioxole compounds exhibit notable anticancer properties. A study demonstrated that certain derivatives possess significant antitumor activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) . The IC50 values for these compounds were significantly lower than those of the standard drug doxorubicin, suggesting a promising therapeutic potential.

CompoundCell LineIC50 (µM)Doxorubicin IC50 (µM)
1HepG22.387.46
2HCT1161.548.29
3MCF74.524.56

The mechanisms underlying this activity include the inhibition of epidermal growth factor receptor (EGFR) signaling and induction of apoptosis through pathways involving Bax and Bcl-2 proteins .

Neuroprotective Effects

In addition to its anticancer properties, compounds related to benzo[d][1,3]dioxole have been studied for their neuroprotective effects. For instance, certain derivatives have been shown to promote the activity of dopamine receptors selectively, which may be beneficial in treating neurodegenerative diseases . This selectivity is crucial as it minimizes side effects associated with non-selective receptor activation.

Case Studies

A notable case study involved the evaluation of the pharmacological profile of a benzo[d][1,3]dioxole derivative in a mouse model. The study focused on its effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that the compound provided protection against neurodegeneration and promoted neuronal survival .

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